molecular formula C5H7IN2 B1359815 3-Ethyl-4-iodo-1H-pyrazole CAS No. 442876-19-9

3-Ethyl-4-iodo-1H-pyrazole

Cat. No. B1359815
M. Wt: 222.03 g/mol
InChI Key: LJHHAGBAOGUEQO-UHFFFAOYSA-N
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Description

“3-Ethyl-4-iodo-1H-pyrazole” is a derivative of pyrazole, which is a class of five-membered heterocyclic compounds containing two nitrogen atoms . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Scientific Research Applications

Synthesis and Derivatives

3-Ethyl-4-iodo-1H-pyrazole is a valuable compound in the synthesis of various pyrazole derivatives. Studies have shown its utility in creating diverse pyrazole scaffolds for potential applications in different research fields, particularly in CropScience and oncology. For example, the preparation of a range of 4- and 5-iodinated pyrazole derivatives, such as 4-iodo-3-trifluoromethylpyrazole and ethyl 5-iodo-4-carboxy-3-trifluoromethylpyrazoles, has been reported, demonstrating the versatility of this compound in generating new chemical entities featuring a pyrazole nucleus (Guillou et al., 2011).

Crystal Structure and Analysis

The compound has also been used in studies focusing on its crystal structure and properties. For instance, research involving the synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties, and DFT calculations of related pyrazole derivatives provides valuable insights into the structural and functional aspects of these compounds (Naveen et al., 2021).

Chemical Transformations and Building Blocks

The utility of 3-Ethyl-4-iodo-1H-pyrazole extends to its role as a precursor in various chemical transformations. This includes its involvement in cross-coupling reactions, such as the Negishi reaction, to synthesize novel pyrazole series. These processes illustrate the compound's role as an original building block for the preparation of new chemical entities, further underscoring its importance in synthetic chemistry (Coutant & Janin, 2014).

Future Directions

Pyrazoles, including “3-Ethyl-4-iodo-1H-pyrazole”, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Future research could focus on exploring the synthesis methods, chemical reactions, and biological activities of “3-Ethyl-4-iodo-1H-pyrazole” and its derivatives .

properties

IUPAC Name

5-ethyl-4-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHHAGBAOGUEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634941
Record name 5-Ethyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-iodo-1H-pyrazole

CAS RN

442876-19-9
Record name 5-Ethyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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